2-bromobenzenesulfonic Acid
Overview
Description
2-Bromobenzenesulfonic acid is an organic compound with the molecular formula C6H5BrO3S. It is a derivative of benzenesulfonic acid where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of bromobenzene. The reaction typically uses sulfur trioxide (SO3) or fuming sulfuric acid (H2SO4) as the sulfonating agents. The reaction conditions often require controlled temperatures to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
Another method involves the bromination of benzenesulfonic acid. This process uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzenesulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: The bromine atom on the benzene ring makes the compound susceptible to further electrophilic substitution reactions.
Nucleophilic Substitution Reactions: The sulfonic acid group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines replace the sulfonic acid group.
Reduction Reactions: The compound can undergo reduction reactions, where the bromine atom is reduced to a hydrogen atom using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) are used under controlled temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Major Products
Electrophilic Substitution: Products include various substituted benzenesulfonic acids.
Nucleophilic Substitution: Products include phenols and sulfonamides.
Reduction: Products include bromobenzene and benzenesulfonic acid.
Scientific Research Applications
2-Bromobenzenesulfonic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromobenzenesulfonic acid involves its ability to participate in electrophilic and nucleophilic substitution reactions. The bromine atom and the sulfonic acid group influence the reactivity of the benzene ring, making it a versatile compound in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Lacks the bromine atom, making it less reactive in electrophilic substitution reactions.
4-Bromobenzenesulfonic Acid: The bromine atom is at the fourth position, leading to different reactivity and substitution patterns.
2-Chlorobenzenesulfonic Acid: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
Uniqueness
2-Bromobenzenesulfonic acid is unique due to the presence of both the bromine atom and the sulfonic acid group, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo both electrophilic and nucleophilic substitution reactions makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-bromobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSXLWAFYVKNLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276130 | |
Record name | 2-bromobenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
576-92-1 | |
Record name | 2-bromobenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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